molecular formula C7H5BrFNO2 B14076479 Methyl 6-bromo-4-fluoronicotinate

Methyl 6-bromo-4-fluoronicotinate

Cat. No.: B14076479
M. Wt: 234.02 g/mol
InChI Key: IDJGTHHYISHMKV-UHFFFAOYSA-N
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Description

Methyl 6-bromo-4-fluoronicotinate is a chemical compound with the molecular formula C7H5BrFNO2 and a molecular weight of 234.02 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of bromine and fluorine atoms on the pyridine ring. This compound is used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-bromo-4-fluoronicotinate can be synthesized through several methods. One common method involves the bromination and fluorination of nicotinic acid derivatives. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4-fluoronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 6-bromo-4-fluoronicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-bromo-4-fluoronicotinate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and allows it to participate in various chemical reactions. The compound can interact with enzymes and receptors, potentially modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-5-fluoronicotinate
  • Methyl 6-bromo-3-fluoronicotinate
  • Methyl 6-chloro-4-fluoronicotinate

Uniqueness

Methyl 6-bromo-4-fluoronicotinate is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 6-bromo-4-fluoropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-12-7(11)4-3-10-6(8)2-5(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJGTHHYISHMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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